

Application Notes and Protocols for Iganidipine Patch-Clamp Analysis of Calcium Channels

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For Researchers, Scientists, and Drug Development Professionals

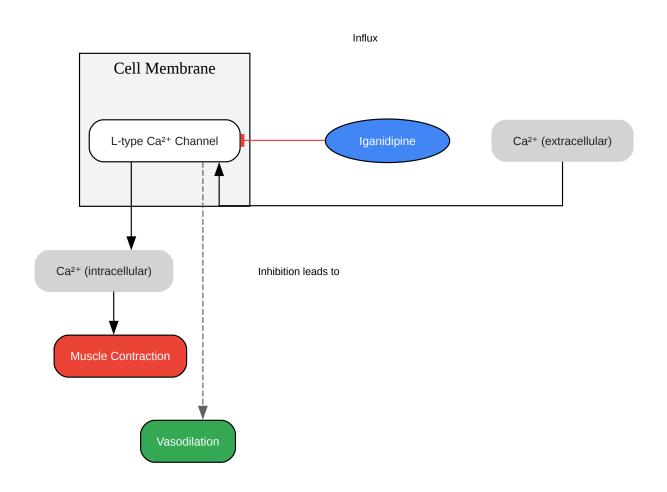
These application notes provide a detailed protocol for the analysis of **Iganidipine**'s effects on voltage-gated calcium channels using the whole-cell patch-clamp technique. **Iganidipine**, a dihydropyridine derivative, is a potent L-type calcium channel blocker. Understanding its interaction with these channels at the molecular level is crucial for drug development and cardiovascular research.

Mechanism of Action: Iganidipine and L-type Calcium Channels

Voltage-gated calcium channels (VGCCs) are essential for numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. L-type calcium channels, in particular, are prevalent in vascular smooth muscle and cardiac muscle, playing a key role in regulating blood pressure and heart contractility.[1][2]

Iganidipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels.[1][3] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[3] The patch-clamp technique is the gold standard for directly measuring the activity of these ion channels and quantifying the inhibitory effects of compounds like **Iganidipine**.







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